(6Z)-6-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a thiadiazolo-pyrimidinone ring system, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting with the preparation of the indole derivative and the thiadiazolo-pyrimidinone core. The key steps include:
Formation of the Indole Derivative: This involves the reaction of 4-bromophenol with ethyl bromoacetate to form the corresponding ester, followed by cyclization to yield the indole derivative.
Synthesis of the Thiadiazolo-Pyrimidinone Core: This step involves the reaction of ethyl isothiocyanate with hydrazine hydrate to form the thiadiazole ring, which is then fused with a pyrimidinone ring through a series of condensation reactions.
Final Coupling and Cyclization: The indole derivative is then coupled with the thiadiazolo-pyrimidinone core under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable subject for synthetic chemistry research.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for medical purposes.
Uniqueness
What sets (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of an indole moiety and a thiadiazolo-pyrimidinone ring system. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H20BrN5O2S |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
(6Z)-6-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H20BrN5O2S/c1-2-21-28-30-22(26)19(23(31)27-24(30)33-21)13-15-14-29(20-6-4-3-5-18(15)20)11-12-32-17-9-7-16(25)8-10-17/h3-10,13-14,26H,2,11-12H2,1H3/b19-13-,26-22? |
InChI Key |
IPBUBVLOOGINCQ-VZKFJVGXSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)Br)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)Br)C(=O)N=C2S1 |
Origin of Product |
United States |
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